Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 101619-74-3
VCID: VC2812066
InChI: InChI=1S/C9H19N3O2/c1-2-14-9(13)12-7-5-11(4-3-10)6-8-12/h2-8,10H2,1H3
SMILES: CCOC(=O)N1CCN(CC1)CCN
Molecular Formula: C9H19N3O2
Molecular Weight: 201.27 g/mol

Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate

CAS No.: 101619-74-3

Cat. No.: VC2812066

Molecular Formula: C9H19N3O2

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate - 101619-74-3

Specification

CAS No. 101619-74-3
Molecular Formula C9H19N3O2
Molecular Weight 201.27 g/mol
IUPAC Name ethyl 4-(2-aminoethyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C9H19N3O2/c1-2-14-9(13)12-7-5-11(4-3-10)6-8-12/h2-8,10H2,1H3
Standard InChI Key NXQAWOGFJQNATN-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)CCN
Canonical SMILES CCOC(=O)N1CCN(CC1)CCN

Introduction

Chemical Structure and Properties

Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate features a six-membered piperazine ring with nitrogen atoms at positions 1 and 4, with an ethyl ester functional group attached to the nitrogen at position 1 and an aminoethyl side chain connected to the nitrogen at position 4. This structural arrangement creates a molecule with multiple reactive sites and functional groups that contribute to its chemical versatility.

Physical and Chemical Properties

PropertyValue/Description
Chemical NameEthyl 4-(2-aminoethyl)piperazine-1-carboxylate
CAS Number101619-74-3
Molecular FormulaC9H19N3O2
Molecular Weight201.27 g/mol
Physical AppearanceWhite to off-white solid or crystalline substance
Functional GroupsPiperazine ring, ethyl ester, primary amine
SolubilityModerate solubility in organic solvents due to ester and amine groups
Hydrogen Bonding CapacityForms hydrogen bonds through amine groups
PolarityModerate polarity due to the presence of amine and ester functional groups

The compound's structure contains both basic (amine) and electrophilic (ester) centers, contributing to its reactivity in various chemical transformations. The piperazine ring provides a rigid scaffold, while the aminoethyl side chain offers flexibility for interactions with biological targets .

Applications in Medicinal Chemistry

Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate has garnered significant interest in medicinal chemistry due to its structural features that make it suitable for various applications in drug discovery and development.

Pharmaceutical Applications

Application AreaPotential Role
Drug DevelopmentScaffold for designing compounds targeting specific receptors or enzymes
Building Block ChemistryIntermediate in the synthesis of more complex bioactive compounds
Structure-Activity Relationship StudiesModel compound for understanding the impact of piperazine derivatives on biological targets
Pharmacological ResearchPrecursor for compounds with potential therapeutic activities
Chemical Library DevelopmentComponent in diverse compound libraries for high-throughput screening

The piperazine core present in this compound is known to enhance binding affinity and selectivity toward specific biological targets, making derivatives of this structure promising candidates for drug design .

Safety AspectRecommendation
Personal ProtectionUse of gloves, safety glasses, and laboratory coat
VentilationHandling in well-ventilated areas to minimize inhalation risks
StorageStore in a cool, dry place, sealed from moisture and light
Exposure PreventionAvoid contact with eyes, skin, and clothing
Research DesignationFor research use only; not for human or veterinary applications without appropriate testing

Proper laboratory practices should be followed when working with this compound to minimize potential hazards.

Related Compounds and Structural Analogs

Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate belongs to a broader family of piperazine derivatives that share structural similarities but may differ in their specific biological activities and applications.

Structural Relatives

A closely related compound is tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS: 192130-34-0), which differs in having a tert-butyl ester group instead of an ethyl ester. This compound shares many physicochemical properties with Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate but may exhibit differences in stability, reactivity, and biological activities .

Other related compounds include:

  • Ethyl 4-(2-anilinoacetyl)piperazine-1-carboxylate

  • Various N-substituted piperazine derivatives with different functional groups at the 1- and 4-positions

The structural diversity within this family of compounds contributes to their wide range of potential applications in medicinal chemistry and pharmaceutical research .

Future Research Directions

Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate represents a promising compound for further investigation in medicinal chemistry. Future research directions may include:

  • Detailed studies of its biological activities and mechanisms of action

  • Development of optimized synthetic routes for improved yields and purity

  • Exploration of structure modifications to enhance specific pharmacological properties

  • Investigation of its potential in developing therapeutic agents for various medical conditions

  • Computational studies to predict interactions with biological targets and guide rational drug design

As research in medicinal chemistry continues to advance, this compound may contribute significantly to the development of novel pharmaceutical agents with enhanced efficacy and selectivity for treating various diseases .

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